molecular formula C5H9N3O2 B1518956 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine CAS No. 1042789-31-0

5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1518956
CAS RN: 1042789-31-0
M. Wt: 143.14 g/mol
InChI Key: RSGPIXUMUDGKQV-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine (EMOA) is a synthetic compound with a wide range of applications in scientific research. It is a member of the oxadiazole family and is used as a reagent in many lab experiments. EMOA is a versatile compound that can be used as a catalyst, a reagent, or as a reactant in various biochemical and physiological processes.

Scientific Research Applications

Biofuel Production

5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine: is a compound that has been explored for its potential in biofuel production. The compound’s derivatives, particularly 5-ethoxymethylfurfural (EMF) , have been identified as promising candidates for advanced biofuels due to their high energy density and satisfactory combustion performance . EMF can be synthesized from biomass sugars like glucose, fructose, and inulin, using acid catalysts in ethanol, which aligns with sustainable development goals by minimizing wastewater treatment and maximizing the recovery of unreacted ethanol .

Catalysis in Chemical Synthesis

In the field of chemical synthesis, 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine and its related compounds have been utilized in catalytic processes. For instance, hierarchical lamellar multi-functional zeolite catalysts have been developed for the conversion of glucose into EMF, showcasing the compound’s role in facilitating one-pot cascade reactions for carbohydrate upgrading . This application is significant for the synthesis of bio-based chemicals and fuels from renewable resources.

Energy Industry

The derivatives of 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine are being considered for use in the energy industry as potential additives to diesel and gasoline. EMF, in particular, has an energy density close to that of diesel and gasoline, making it a potential biofuel additive . Its high oxidation stability and the reduction of soot emissions, sulfur oxides, and nitrogen oxides make it an environmentally friendly alternative to traditional fuels.

Environmental Science

In environmental science, the compound’s derivatives are part of the research into green solvents and catalysts for biomass upgrading. Deep eutectic solvents (DESs), which are used as sustainable media and green catalysts, have been employed in the catalytic use of upgrading biomass-related substances towards biofuels and value-added chemicals . This aligns with the goals of reducing ecological pollution and promoting the use of renewable resources.

Agriculture

The compound’s derivatives have applications in agriculture, particularly in the preparation of high-value-added platform compounds from biomass materials. Known as the “sleeping giant,” 5-HMF, a derivative, is one of the most important biomass platform compounds with promising applications . Efficient catalysts and catalytic systems for the conversion of polysaccharide raw materials into valuable chemicals are being developed, which could revolutionize agricultural waste utilization.

Materials Science

In materials science, 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine is involved in the synthesis of multifunctional heteroatom zeolites. These zeolites have controlled meso-/microporous morphology and acidity, which are crucial for a wide range of applications, including catalysis and materials development . The compound’s role in the synthesis of these zeolites demonstrates its importance in advancing materials with specific properties for industrial applications.

properties

IUPAC Name

5-(ethoxymethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-2-9-3-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGPIXUMUDGKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651625
Record name 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine

CAS RN

1042789-31-0
Record name 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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